molecular formula C17H12ClN3OS B14991312 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B14991312
M. Wt: 341.8 g/mol
InChI Key: OHNQAEDPBDSIHC-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolone Moiety: This involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.

    Coupling of the Benzothiazole and Pyrrolone Units: This step often requires the use of a coupling reagent, such as EDCI or DCC, under mild conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the chlorophenyl group, leading to various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced forms of the benzothiazole or chlorophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are interested in studying its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the chlorophenyl group.

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

Molecular Formula

C17H12ClN3OS

Molecular Weight

341.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12ClN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8,19,22H,9H2

InChI Key

OHNQAEDPBDSIHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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